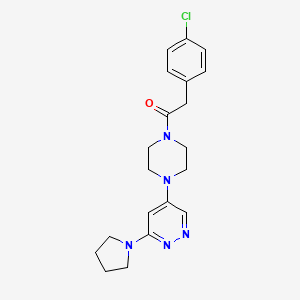

2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

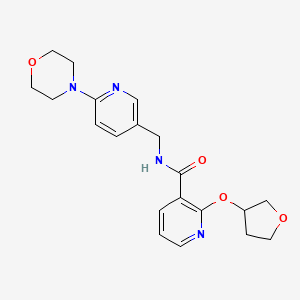

The synthesis of compounds related to 2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone involves various strategies, including reactions with secondary amines such as pyrrolidine, piperidine, and morpholine to introduce the desired functional groups onto the pyridazine or pyrrolidine backbone. For instance, microwave-assisted synthesis techniques have been employed for the efficient coupling of piperidine with chloro acetophenone derivatives, leading to the formation of complex heterocyclic compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

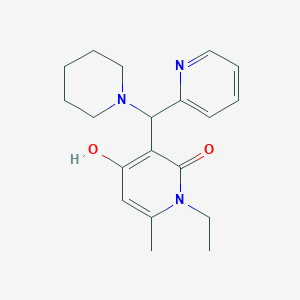

Molecular Structure Analysis

The molecular structure of related compounds showcases interesting features such as hydrogen bonding patterns in enaminones, which play a significant role in stabilizing the crystal structure through intra- and intermolecular interactions (Balderson, Fernandes, Michael, & Perry, 2007). These structural analyses contribute to a deeper understanding of the compound's molecular geometry and its implications on reactivity and properties.

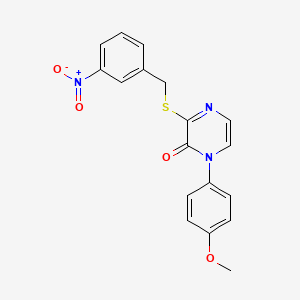

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone and its analogs include various synthetic routes that allow for the introduction of diverse substituents, affecting the compound's chemical properties and potential bioactivity. For example, reactions with phosphorus oxychloride or thiourea derivatives lead to the formation of novel heterocyclic compounds with potential antiviral activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The detailed crystallographic analysis reveals the presence of specific conformations and intermolecular interactions that significantly influence these physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's structural features, such as the presence of the pyrrolidinyl and piperazinyl groups. Studies on analog compounds have shown that the specific arrangement of these groups can significantly impact the compound's pharmacological profile and interaction with enzymes or receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Aplicaciones Científicas De Investigación

Structural and Electronic Properties

- A study by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including derivatives similar to the compound . Their research indicated a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, providing insights into its structural and electronic properties (Georges, Vercauteren, Evrard & Durant, 1989).

Synthesis Techniques

- Merugu, Ramesh, and Sreenivasulu (2010) described a microwave-assisted synthesis process for compounds including 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarities with the compound of interest. This study highlights an efficient synthesis method that could be applicable to related compounds (Merugu, Ramesh & Sreenivasulu, 2010).

Biological Activities

- Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells. This suggests potential antitumor applications for similar compounds (Yurttaş, Demirayak, Ilgın & Atlı, 2014).

- Gan, Fang, and Zhou (2010) explored azole-containing piperazine derivatives for their antibacterial, antifungal, and cytotoxic activities, indicating a broad spectrum of potential biological applications for similar molecules (Gan, Fang & Zhou, 2010).

Anticonvulsant Properties

- Obniska et al. (2010) synthesized and evaluated Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones for anticonvulsant activity, providing insights into the potential use of similar compounds in treating seizures (Obniska, Kopytko, Zagórska, Chlebek & Kamiński, 2010).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-24(10-12-26)18-14-19(23-22-15-18)25-7-1-2-8-25/h3-6,14-15H,1-2,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFCOBPNAQBVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)